

# Magnum-PSI: A Technical Guide to Simulating Fusion Reactor Divertor Conditions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Magnum*

Cat. No.: *B12768669*

[Get Quote](#)

An in-depth exploration of the **Magnum-PSI** linear plasma generator, its core functionalities, and its pivotal role in advancing materials science for nuclear fusion energy.

**Magnum-PSI**, housed at the Dutch Institute for Fundamental Energy Research (DIFFER), stands as a unique and critical facility in the global quest for fusion energy. It is a linear plasma generator designed to replicate the extreme conditions anticipated at the divertor of future fusion reactors like ITER.<sup>[1][2]</sup> By providing a controlled yet representative environment, **Magnum-PSI** allows researchers to study the intricate plasma-surface interactions (PSI) that are fundamental to the long-term viability and success of fusion power.<sup>[1][3]</sup> This technical guide delves into the operational principles, experimental capabilities, and significant contributions of **Magnum-PSI** to fusion research.

## The Crucial Role of Plasma-Surface Interaction in Fusion

In a fusion reactor, the divertor is the component responsible for exhausting heat and ash from the plasma. It is therefore subjected to immense heat and particle fluxes, creating one of the most challenging environments for materials to withstand.<sup>[2]</sup> Understanding how different materials behave under these extreme conditions—including erosion, redeposition, and fuel retention—is paramount for designing durable and efficient fusion power plants.<sup>[4]</sup> **Magnum-PSI** is the only laboratory experiment in the world capable of producing plasma conditions that mimic those at the ITER divertor, making it an indispensable tool for testing and qualifying candidate plasma-facing materials.<sup>[1][2]</sup>

## Core Technical Specifications of Magnum-PSI

**Magnum-PSI** is engineered to generate a steady-state, high-flux, magnetized plasma beam that can be directed onto a target material.[4][5] Its key design parameters are meticulously chosen to align with the conditions projected for the ITER divertor's "detached" operational regime, which is characterized by high plasma density and low temperature.

| Parameter                      | Value                                             | Reference |
|--------------------------------|---------------------------------------------------|-----------|
| Plasma Source                  | Cascaded Arc                                      | [1][3]    |
| Magnetic Field                 | Up to 2.5 T (Superconducting Magnet)              | [3][6]    |
| Electron Density ( $n_e$ )     | $10^{19} - 10^{21} \text{ m}^{-3}$                | [3]       |
| Electron Temperature ( $T_e$ ) | 0.1 – 10 eV                                       | [3]       |
| Particle Flux                  | $10^{23} - 10^{25} \text{ m}^{-2} \text{ s}^{-1}$ | [3][6]    |
| Heat Flux                      | $> 10 \text{ MW m}^{-2}$ (steady state)           | [3]       |
| Transient Heat Loads           | Up to 2 GW m <sup>-2</sup>                        | [3]       |
| Target Area                    | Up to 100 cm <sup>2</sup>                         | [4]       |
| Operational Mode               | Steady-state and pulsed                           | [2][6]    |

## Experimental Capabilities and Protocols

**Magnum-PSI** is equipped with a sophisticated suite of diagnostics to analyze both the plasma and the target material in-situ and ex-situ.[1][3] This allows for a comprehensive understanding of the dynamic processes occurring at the plasma-material interface.

### Key Experimental Areas:

- Material Erosion and Redeposition: Studying the rate at which plasma-facing materials wear away and where the eroded material is redeposited.[4]
- Hydrogen Isotope Retention: Investigating the absorption and trapping of hydrogen isotopes (deuterium and tritium) within the wall materials, which is crucial for fuel cycle management

and safety.[4]

- Transient Events: Simulating the effects of sudden, intense bursts of heat and particles, known as Edge Localized Modes (ELMs), on material surfaces.[1]
- Liquid Metal Concepts: Testing innovative divertor concepts that utilize flowing liquid metals to handle the extreme heat loads.[1]

## Generalized Experimental Workflow:

A typical experiment on **Magnum-PSI** follows a structured protocol to ensure data accuracy and reproducibility.

A generalized workflow for experiments conducted on **Magnum-PSI**.

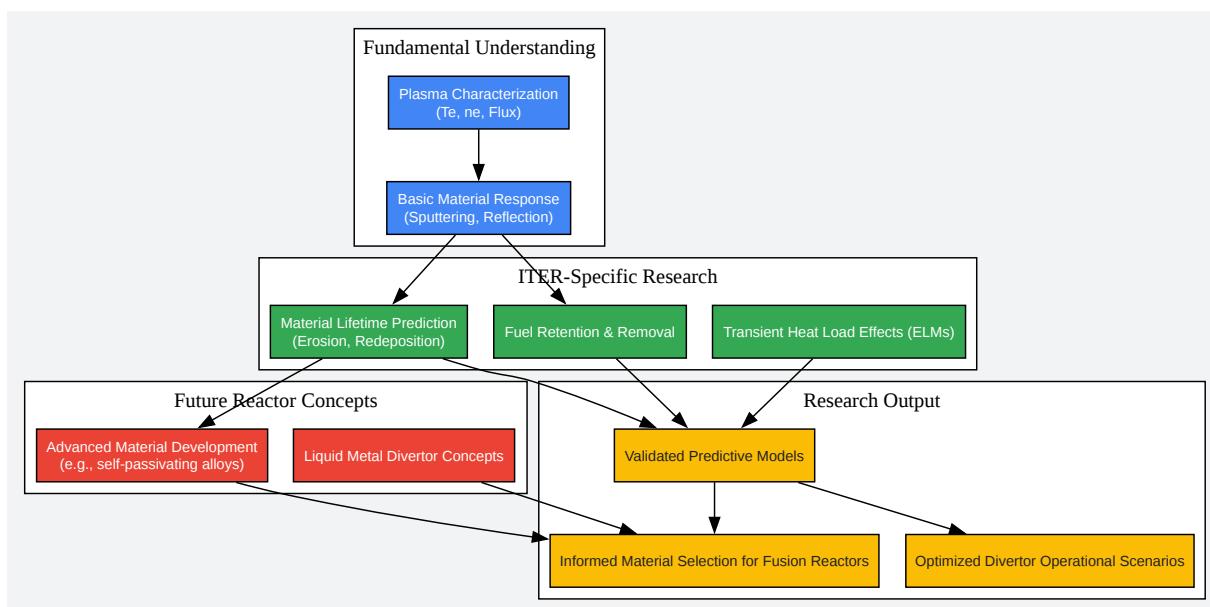
## Detailed Methodologies of Key Experiments:

### Erosion and Redeposition Studies:

- Target Preparation: A sample of the material of interest (e.g., tungsten) is precisely weighed and its surface topography is characterized using techniques like scanning electron microscopy (SEM).
- Plasma Exposure: The sample is mounted on a water-cooled target holder and inserted into the **Magnum-PSI** vacuum chamber.[1] It is then exposed to a plasma beam with specific parameters (density, temperature, flux) for a predetermined duration.
- In-situ Monitoring: During exposure, optical emission spectroscopy is used to monitor the spectral lines of eroded material in the plasma, providing real-time information on erosion rates.
- Post-exposure Analysis: After exposure, the sample is retracted into the Target Exchange and Analysis Chamber (TEAC) without breaking vacuum.[3] It is then transferred to an external facility for detailed surface analysis, including weight loss measurements and high-resolution microscopy to quantify the net erosion. The redeposited layers on surrounding surfaces are also analyzed.

### Hydrogen Retention Studies:

- **Sample Preparation:** The material sample is outgassed at high temperatures to remove any pre-existing trapped gases.
- **Plasma Exposure:** The sample is exposed to a deuterium or hydrogen plasma beam for a set duration to simulate fuel implantation.
- **Thermal Desorption Spectroscopy (TDS):** Following plasma exposure, the sample is transferred to a TDS system.<sup>[1]</sup> In the TDS chamber, the sample is heated at a controlled rate, causing the trapped deuterium to be released. A mass spectrometer measures the amount and rate of gas release as a function of temperature, providing insights into the trapping mechanisms and total retention.


## Diagnostic Systems

**Magnum-PSI** is equipped with a comprehensive suite of diagnostic tools to characterize the plasma and the target material.

| Diagnostic Tool                            | Measured Parameter                                             | Reference |
|--------------------------------------------|----------------------------------------------------------------|-----------|
| Thomson Scattering                         | Electron temperature ( $T_e$ ) and density ( $n_e$ )           | [4][6]    |
| High-Resolution Spectroscopy               | Ion temperature, plasma composition                            | [4]       |
| Langmuir Probes                            | Plasma potential, electron temperature, ion saturation current | [7][8]    |
| Infrared (IR) Thermography                 | Target surface temperature                                     |           |
| Ion Beam Facility (IBF)                    | (Sub)surface material properties and processes                 | [1]       |
| Thermal Desorption Spectroscopy (TDS)      | Adsorbed molecules on the surface                              | [1]       |
| Active Spectroscopy (TALIF, CARS, VUV-LIF) | Densities of atomic and molecular hydrogen                     | [9]       |

# Logical Relationships in Magnum-PSI Research

The research conducted at **Magnum-PSI** follows a logical progression, where fundamental understanding of plasma-material interactions is built upon to address engineering challenges for fusion reactors.



[Click to download full resolution via product page](#)

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. onderzoeksfaciliteiten.nl [onderzoeksfaciliteiten.nl]
- 2. Candidate fusion materials to be investigated at Magnum-PSI [iter.org]
- 3. Magnum-PSI | Dutch Institute for Fundamental Energy Research [differ.nl]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. impact.ornl.gov [impact.ornl.gov]
- 6. research.tue.nl [research.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Active spectroscopy on Magnum-PSI to characterize atomic and molecular hydrogen in detached conditions [inis.iaea.org]
- To cite this document: BenchChem. [Magnum-PSI: A Technical Guide to Simulating Fusion Reactor Divertor Conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12768669#what-is-magnum-psi-and-its-role-in-fusion-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)